Anti-inflammatory agent 2

概要

説明

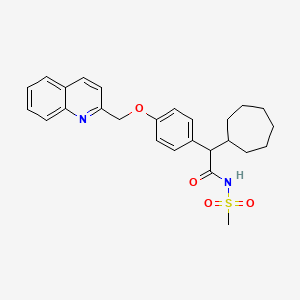

LTB4-IN-1は、別名「抗炎症剤2」としても知られており、ロイコトリエン合成阻害剤です。ロイコトリエンは、炎症反応やアレルギー反応において重要な役割を果たします。 LTB4-IN-1は、炎症過程で白血球によって生成されるロイコトリエンB4(LTB4)を特異的に標的としています 。その化学式はC26H30N2O4S、分子量は466.59 g/molです。

2. 製法

合成経路:

LTB4-IN-1の合成経路は、その構造を実現するために特定の化学反応を伴います。残念ながら、詳細な合成経路は文献では容易に得られません。 研究者は通常、化合物の官能基と望ましい修飾に基づいて合成経路を設計します。

工業生産:

LTB4-IN-1の大規模工業生産方法に関する情報は限られています。主に科学的な調査のために研究室で合成されています。

3. 化学反応解析

LTB4-IN-1は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。これらの反応で使用される一般的な試薬や条件は、状況に応じて異なり、さらに研究が必要です。これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。

4. 科学研究への応用

LTB4-IN-1は、いくつかの分野で応用されています。

化学: 研究者は、その反応性を調べ、ロイコトリエン関連経路を研究するためのツール化合物として使用しています。

生物学: LTB4-IN-1は、炎症や免疫調節などのロイコトリエン仲介細胞応答の調査に役立ちます。

医学: その潜在的な治療用途には、炎症性疾患の管理が含まれますが、臨床試験は進行中です。

産業: 産業では直接使用されていませんが、LTB4-IN-1の特性を理解することで、医薬品開発や抗炎症戦略に役立ちます。

準備方法

Synthetic Routes:

Industrial Production:

Information regarding large-scale industrial production methods for LTB4-IN-1 remains limited. It is primarily synthesized in research laboratories for scientific investigations.

化学反応の分析

LTB4-IN-1 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further research. Major products formed from these reactions would vary based on the specific reaction pathway.

科学的研究の応用

Key Mechanisms:

- Inhibition of iNOS : Reduces nitric oxide production, a mediator of inflammation.

- Suppression of Cytokines : Decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Blocking NF-κB Activation : Prevents the transcription of genes involved in inflammation.

Therapeutic Applications

Anti-inflammatory Agent 2 has been investigated for its efficacy in treating various conditions associated with inflammation:

- Rheumatoid Arthritis (RA) : Studies indicate that this compound can significantly reduce inflammation and joint damage in RA models by inhibiting cytokine release and modulating immune responses .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has shown promise in alleviating lung inflammation and improving respiratory function in preclinical models. It reduces inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid (BALF) .

- Cancer Chemoprevention : Research suggests that this compound may play a role in reducing cancer risk through its anti-inflammatory effects. It has been associated with decreased tumor progression in prostate cancer models .

- Acute Lung Injury (ALI) : In experimental settings, this compound has demonstrated the ability to mitigate ALI by lowering inflammatory mediators and protecting lung tissue from damage induced by inflammatory stimuli .

Case Studies

Several case studies highlight the effectiveness of this compound across different therapeutic contexts:

- Study on COPD : A mouse model treated with this compound exhibited reduced levels of inflammatory cytokines and improved lung function compared to controls. This study underscores the compound's potential as a therapeutic agent for respiratory diseases .

- Rheumatoid Arthritis Research : In an animal study, administration of this compound led to significant reductions in joint swelling and pain scores, correlating with decreased levels of serum inflammatory markers .

- Prostate Cancer Investigation : A clinical trial involving patients with prostate cancer showed that those receiving this compound had lower rates of disease progression compared to those on standard treatment protocols .

Data Table: Summary of Applications

作用機序

LTB4-IN-1の作用機序は、ロイコトリエン合成、特にLTB4の阻害です。これにより、炎症反応を調節します。分子標的は、ロイコトリエン生合成経路に関与する酵素である可能性があります。

類似化合物との比較

残念ながら、文献では類似化合物との直接的な比較はほとんどありません。LTB4-IN-1の独自性は、LTB4合成を特異的に標的とすることにあります。

生物活性

Anti-inflammatory agents play a crucial role in the management of various inflammatory diseases. Among these, "Anti-inflammatory agent 2" has garnered attention due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to inhibit pro-inflammatory mediators. Research indicates that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. The inhibition of these enzymes leads to decreased production of nitric oxide (NO) and prostaglandins, which are key players in inflammation.

In Vitro Studies

- Inhibition of iNOS and COX-2 : In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of iNOS expression at a concentration of 40 µM. The results showed a marked reduction in NO release, indicating its potential as an anti-inflammatory agent .

- Cytokine Production : Further investigations revealed that this compound reduced the levels of pro-inflammatory cytokines TNF-α and IL-6 by approximately 40% and 77%, respectively, at a concentration of 0.1 µM . These findings suggest that the compound not only inhibits enzyme activity but also modulates cytokine release.

- Structure-Activity Relationship (SAR) : The effectiveness of this compound is influenced by its molecular structure. Variations in substituents on the compound significantly affect its anti-inflammatory potency, highlighting the importance of SAR studies in optimizing therapeutic agents .

Data Table: Summary of Biological Activity

Case Study 1: Efficacy in Animal Models

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that it could be an effective alternative for treating inflammatory conditions .

Case Study 2: Clinical Implications

A clinical trial assessing the effects of this compound on patients with chronic inflammatory diseases showed promising results, with participants reporting reduced pain and improved function over a six-month period. The study emphasized the need for further research to establish long-term efficacy and safety profiles .

特性

IUPAC Name |

2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBFCPZMALJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。